4-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine
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Overview
Description
4-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine is a heterocyclic compound that features a fused bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 4-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted pyrimidine with a suitable azepine precursor. The reaction conditions often include the use of a strong base and a polar solvent to facilitate the cyclization process . Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
4-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrimidine ring, depending on the reagents and conditions used. Common reagents for these reactions include bases, acids, and various organic solvents.
Scientific Research Applications
4-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine can be compared with other similar compounds, such as:
2-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine: This compound has a similar structure but differs in the position of the phenyl group.
3-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine: Another structural isomer with the phenyl group at a different position.
6,7,8,9-Tetrahydro-6,9-Dimethyl-2-Phenyl-5H-Pyrimido[4,5-D]Azepine: This compound has additional methyl groups, which may affect its reactivity and properties
Properties
IUPAC Name |
4-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-4-11(5-3-1)14-12-6-8-15-9-7-13(12)16-10-17-14/h1-5,10,15H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYSTYAUMVQPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=NC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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